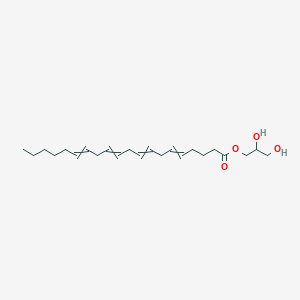
1-Arachidonoylglycerol
Descripción general
Descripción
1-Arachidonoylglycerol (1-AG) is a type of endocannabinoid that is produced naturally in the human body. It is a lipid molecule that binds to cannabinoid receptors in the brain and has been found to have various physiological and biochemical effects. The discovery of 1-AG has led to significant advances in our understanding of the endocannabinoid system and its role in the human body.
Mecanismo De Acción
1-Arachidonoylglycerol exerts its effects on the human body by binding to specific cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain perception, and mood. When 1-Arachidonoylglycerol binds to these receptors, it triggers a cascade of signaling events that can have a range of effects on the body.
Efectos Bioquímicos Y Fisiológicos
1-Arachidonoylglycerol has been found to have a range of biochemical and physiological effects on the human body. It has been shown to reduce inflammation, regulate appetite, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Arachidonoylglycerol in lab experiments is that it is a naturally occurring molecule in the human body, which means that it is well-tolerated and has a low risk of side effects. Additionally, 1-Arachidonoylglycerol is relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using 1-Arachidonoylglycerol in lab experiments is that its effects can be difficult to isolate and study due to the complex nature of the endocannabinoid system.
Direcciones Futuras
There are many potential future directions for research on 1-Arachidonoylglycerol and the endocannabinoid system. One area of focus is the development of new drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, ongoing research is shedding new light on the mechanisms of 1-Arachidonoylglycerol synthesis and its effects on the body, which could lead to new insights into the role of the endocannabinoid system in health and disease.
Métodos De Síntesis
1-Arachidonoylglycerol is synthesized in the human body through a complex process involving the enzymatic breakdown of arachidonic acid. The process begins with the release of arachidonic acid from cell membranes, which is then metabolized by various enzymes to produce 1-Arachidonoylglycerol. The exact mechanism of 1-Arachidonoylglycerol synthesis is still not fully understood, but ongoing research is shedding new light on this process.
Aplicaciones Científicas De Investigación
1-Arachidonoylglycerol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Arachidonoylglycerol can help to regulate appetite, reduce inflammation, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276149, DTXSID60865773 | |
| Record name | 1-Arachidonoyl Glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Arachidonoylglycerol | |
CAS RN |
129691-05-0 | |
| Record name | 1-Arachidonoyl Glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)


![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
